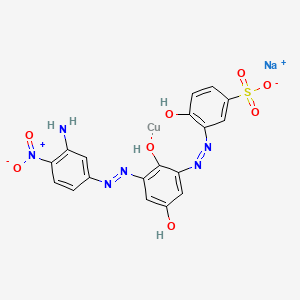
C.I. Acid Brown 83
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Acid Brown 83 is an acidic brown dye widely used in various industries. It is known for its ability to be adsorbed and removed by bentone clay . The compound has a molecular weight of 557.92 and a chemical formula of C18H11CuN6NaO8S .
Métodos De Preparación
The synthesis of C.I. Acid Brown 83 involves the diazotization of 3-amino-4-methoxybenzenesulfonic acid and coupling with resorcinol. This is followed by heating in a copper sulfate aqueous ammonia solution to convert it into a copper complex. The final step involves the diazotization of 4-nitrobenzene-1,3-diamine and coupling . Industrial production methods often involve similar steps but are optimized for large-scale production.
Análisis De Reacciones Químicas
C.I. Acid Brown 83 undergoes various chemical reactions, including:
Oxidation: The compound can be degraded by hydrogen peroxide in both neutral and acidic mediums.
Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, and Fe(II). Major products formed from these reactions include various degraded forms of the dye, depending on the reaction conditions .
Aplicaciones Científicas De Investigación
C.I. Acid Brown 83 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of C.I. Acid Brown 83 involves its ability to be adsorbed by bentone clay, which facilitates its removal from solutions . The molecular targets and pathways involved in its adsorption and degradation are primarily related to its interaction with hydrogen peroxide and Fe(II) in various mediums .
Comparación Con Compuestos Similares
C.I. Acid Brown 83 is unique due to its specific adsorption properties and its ability to be removed by bentone clay. Similar compounds include other acidic dyes such as C.I. Acid Brown 75 and C.I. Acid Brown 165, which share some properties but differ in their chemical structures and specific applications .
Propiedades
Número CAS |
13011-68-2 |
|---|---|
Fórmula molecular |
C18H11CuN6NaO8S |
Peso molecular |
557.9 g/mol |
Nombre IUPAC |
copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |
Clave InChI |
GBLJDBLIDIXEQL-UHFFFAOYSA-K |
SMILES |
C1=CC(=C(C=C1N=NC2=C(C(=CC(=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])O)O)N)[N+](=O)[O-].[Na+].[Cu] |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















